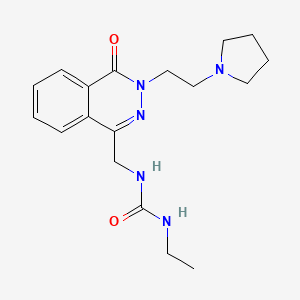

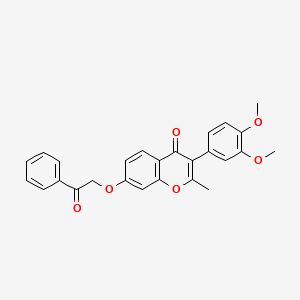

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, also known as DMEP, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are a group of compounds that are widely distributed in the plant kingdom and have been extensively studied for their potential health benefits. DMEP has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

- Ethyl (3,4-dimethoxyphenyl)acetate has been investigated for its antiproliferative effects. Researchers have studied its impact on cell growth and viability, particularly in cancer cell lines. The compound’s ability to inhibit cell proliferation makes it a potential candidate for cancer therapy .

- As a building block in synthetic chemistry, ethyl (3,4-dimethoxyphenyl)acetate serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable for designing novel compounds .

- Scientists have explored this compound as part of drug discovery efforts. By modifying its chemical structure, researchers aim to develop new pharmaceutical agents with improved efficacy and reduced side effects. Ethyl (3,4-dimethoxyphenyl)acetate’s pharmacological properties are of interest in this context .

- Ethyl (3,4-dimethoxyphenyl)acetate has been used in biological studies to investigate cellular processes. Researchers examine its interactions with proteins, enzymes, and other biomolecules. Understanding these interactions can provide insights into cellular pathways and potential therapeutic targets .

- Natural product synthesis often involves complex molecules with intricate structures. Ethyl (3,4-dimethoxyphenyl)acetate can be incorporated into synthetic routes to access natural products or analogs. Its versatility allows chemists to create diverse scaffolds for further exploration .

- Beyond its biological applications, this compound has relevance in materials science. Researchers explore its use in designing functional materials, such as polymers, coatings, or sensors. By incorporating ethyl (3,4-dimethoxyphenyl)acetate, they aim to enhance material properties .

Antiproliferative Activity

Synthetic Chemistry

Drug Discovery

Biological Studies

Natural Product Synthesis

Materials Science

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methyl-7-phenacyloxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O6/c1-16-25(18-9-12-22(29-2)24(13-18)30-3)26(28)20-11-10-19(14-23(20)32-16)31-15-21(27)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIHVLMRGDVVAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2461208.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2461209.png)

![7-(2,5-dimethylbenzyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2461210.png)

![N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2461212.png)

![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide hydrochloride](/img/structure/B2461218.png)

![(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2461221.png)

![4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2461225.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2461227.png)